Methyl 3-[(cyclopentylmethyl)amino]-2,2-dimethylpropanoate
Overview
Description
Scientific Research Applications
Synthesis and Structural Studies
The synthesis and structure of various complexes and compounds provide a foundational understanding of chemical interactions and potential applications in material science, catalysis, and pharmaceuticals. For example, research on the synthesis and structure of Copper(II) complexes with methyl [(pyrazolo-1-carbothioyl)-amino]propionate derivatives explores the coordination chemistry and electronic structure of these complexes, offering insights into their potential catalytic and pharmaceutical applications (Savel’eva et al., 2004).
Chemical Reactions and Mechanisms
Understanding the reactivity and mechanisms of chemical compounds under various conditions can highlight their utility in synthetic chemistry and material science. The study on intramolecular cyclization of 3,4-epoxy alcohols to form oxetanes presents a reaction mechanism that could be relevant to designing synthetic pathways involving Methyl 3-[(cyclopentylmethyl)amino]-2,2-dimethylpropanoate, illustrating the importance of such compounds in organic synthesis and potential applications in creating new materials or drugs (MuraiAkio, OnoMitsunori, MasamuneTadashi, 1977).
Novel Heterocycles and Pharmaceutical Interest
The synthesis of novel heterocycles based on reactions with 3-amino-4,6-dimethylpyrazolo[3,4-b]pyridine for pharmaceutical applications underscores the role of complex organic molecules in drug discovery. These compounds' interactions and reactions could provide a framework for understanding how this compound might be used in developing new therapeutic agents (Metwally et al., 2008).
Properties
IUPAC Name |
methyl 3-(cyclopentylmethylamino)-2,2-dimethylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-12(2,11(14)15-3)9-13-8-10-6-4-5-7-10/h10,13H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZNCIACAMXZFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNCC1CCCC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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